molecular formula C17H16N5O7P B1232013 Bz-Camp CAS No. 30275-80-0

Bz-Camp

Cat. No. B1232013
CAS RN: 30275-80-0
M. Wt: 433.3 g/mol
InChI Key: NXYCBMGKNCJXIC-CNEMSGBDSA-N
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Description

Synthesis Analysis

The synthesis of benzoxazine-based compounds involves condensation reactions of phenols, formaldehyde, and primary amines or amides. For instance, benzoxazines can be synthesized via a solventless method, combining phenolic compounds with amines and formaldehyde under reflux conditions, leading to a series of monofunctional benzoxazine monomers (Wang et al., 2012).

Molecular Structure Analysis

Benzoxazine compounds exhibit a unique molecular structure characterized by an oxazine ring, which is crucial for their thermal and chemical properties. The structure of benzoxazines is confirmed through techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, revealing their distinct cyclic structure and functional groups (Wang et al., 2012).

Chemical Reactions and Properties

Benzoxazines undergo ring-opening polymerization upon heating, leading to polybenzoxazines with high thermal stability and mechanical properties. This polymerization can be modified by introducing functional groups like allyl groups to improve cross-linking density and enhance properties (Yiqun Wang et al., 2016).

Physical Properties Analysis

Benzoxazine monomers and their polymers exhibit notable physical properties such as high glass transition temperatures and thermal stability. The introduction of different substituents can manipulate these properties, demonstrating their versatility in materials science applications (Yiqun Wang et al., 2016).

Chemical Properties Analysis

Chemically, benzoxazines are reactive towards various agents and conditions, allowing for the synthesis of a wide range of derivatives with specific functionalities. The chemical reactivity includes interactions with isocyanates, nitriles, and alkyl halides, leading to diverse products with potential applications in different domains (Hackley, Cochrane, & Hackley, 1964).

Scientific Research Applications

Dual Use in Chemical Warfare Agents

Bz-CAMP, as a derivative of 3-Quinuclidinyl Benzilate (BZ), is recognized in studies for its potential in dual-use research, particularly in drug development and chemical warfare. It's identified as a compound that can be misapplied to pose threats to public health and the environment. This research aims to find more potent incapacitating agents based on the structure of BZ or atropine, highlighting the significance and risks associated with such compounds in both medical and military contexts (Ball, 2015).

Effects on C6 Glioma Cells

Bz-CAMP, along with other cAMP analogues, has been studied for its effects on cell proliferation, particularly in C6 rat glioma cells. The research demonstrates that different cAMP analogues, including Bz-CAMP, exhibit varied specificities and potencies in inhibiting cell growth. This study provides insights into the molecular mechanisms of cAMP analogues in growth control and differentiation, with Bz-CAMP showing a distinct potency compared to its counterparts (Zorn et al., 1993).

Role in Steroidogenesis in Rat Adrenal Cells

The role of Bz-CAMP in steroidogenesis has been explored, particularly its interaction with cyclic AMP (cAMP)-dependent protein kinases in rat adrenal cells. This research provides a deeper understanding of how Bz-CAMP and other cAMP analogues influence the production of corticosteroids, demonstrating its significant role in endocrine functions (Whitehouse & Abayasekara, 1994).

properties

IUPAC Name

N-[9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N5O7P/c23-12-13-10(6-27-30(25,26)29-13)28-17(12)22-8-20-11-14(18-7-19-15(11)22)21-16(24)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,17,23H,6H2,(H,25,26)(H,18,19,21,24)/t10-,12-,13-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYCBMGKNCJXIC-CNEMSGBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20952638
Record name N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bz-Camp

CAS RN

30275-80-0
Record name N(6)-Benzoyl-cyclic amp
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030275800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
BJ Whitehouse… - Journal of molecular …, 1994 - jme.bioscientifica.com
… However, it is clear from Figs 2 and 3 that synergism is demonstrated with AHA-cAMP plus BZ-cAMP and TM-cAMP plus BZ-cAMP in both cell types at concentrations of the nucleotides …
Number of citations: 13 jme.bioscientifica.com
M Zorn, E Maronde, B Jastorff… - European journal of …, 1993 - europepmc.org
… >> Bt-cAMP = Bt2-cAMP >> Bz-cAMP. Thus, although both derivatives have been described … with an IC50 of 25 microM, while Bz-cAMP was almost ineffective in C6 cells (IC50 >> 1000 …
Number of citations: 12 europepmc.org
FH Beraldo, FM Almeida, AM da Silva… - The Journal of cell …, 2005 - rupress.org
… the cAMP and the Ca 2+ signaling pathways are not however limited to the Ca 2+ -dependent activation of cAMP production; in fact we also observed that the PKA activator 6-Bz-cAMP …
Number of citations: 151 rupress.org
J Van Sande, A Lefort, S BEEBE… - European journal of …, 1989 - Wiley Online Library
… Similar results were observed when Bt6cAMP was substituted for Bz~cAMP and when 8-thioisopropyladenosine 3',5'-phosphate (iPrS'CAMP) or 8-thio-p-chlorophenyladenosine 3',5'-…
Number of citations: 53 febs.onlinelibrary.wiley.com
HJ Kwak, KM Park, HE Choi, KS Chung, HJ Lim… - Cellular signalling, 2008 - Elsevier
… of N 6 Bz-cAMP, a specific activator for PKA. According to our data, N 6 Bz-cAMP treatment (… of roflumilast, while H-89 reversed effects of N 6 Bz-cAMP (Fig. 3C). These results imply that …
Number of citations: 105 www.sciencedirect.com
SN Rampersad, JD Ovens, E Huston… - Journal of Biological …, 2010 - ASBMB
… The concentrations of 8-CPT-cAMP and 6-Bz-cAMP used in our experiments were determined in preliminary experiments to represent the maximal concentrations that selectively …
Number of citations: 107 www.jbc.org
D Hochbaum, K Hong, G Barila, F Ribeiro-Neto… - Journal of Biological …, 2008 - ASBMB
… 1f indicate that although Epac-specific analog 8-pMeOPT-2′-O-Me-cAMP is not able to trigger a response, it significantly potentiates the action of the PKA-specific analog 6-Bz-cAMP ( …
Number of citations: 104 www.jbc.org
G Gausdal, A Wergeland, J Skavland, E Nguyen… - Cell Death & …, 2013 - nature.com
… by flow cytometry of NB4 cells incubated for 2 or 5 h with DNR (5 μM) in the presence or absence of N 6 -Bz-cAMP (0.4 mM). Note the lack of effect of N 6 -Bz-cAMP on DNR content …
Number of citations: 35 www.nature.com
RA Steinberg, JL Russell, CS Murphy… - Journal of Biological …, 1987 - Elsevier
… 4b), and fixed concentrations of N6-Bz-CAMP had only very … concentrations of either N6-Bz-CAMP On the other hand, the … 4a and 5a show that 8-AHA-CAMP and N6-Bz-CAMP cAMP …
Number of citations: 40 www.sciencedirect.com
AC Emery, RA Alvarez, MV Eiden, W Xu… - ACS Chemical …, 2017 - ACS Publications
We recently reported that the adenylate cyclase (AC) inhibitor SQ22,536 (9-tetrahydrofuranyl-adenine) also has inhibitory activity against the neuroendocrine-specific neuritogenic …
Number of citations: 7 pubs.acs.org

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